molecular formula C18H18F3NO2 B8150540 (S)-ethyl 3-amino-3-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate

(S)-ethyl 3-amino-3-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B8150540
M. Wt: 337.3 g/mol
InChI Key: YLRUGEVDDLHWPT-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-ethyl 3-amino-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical and metabolic stability, lipophilicity, and binding selectivity, making it a valuable compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 3-amino-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for (S)-ethyl 3-amino-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 3-amino-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

(S)-ethyl 3-amino-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-ethyl 3-amino-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to its desired effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-ethyl 3-amino-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and selectivity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl (3S)-3-amino-3-[3-[4-(trifluoromethyl)phenyl]phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-2-24-17(23)11-16(22)14-5-3-4-13(10-14)12-6-8-15(9-7-12)18(19,20)21/h3-10,16H,2,11,22H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRUGEVDDLHWPT-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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